molecular formula C9H16IN3O3Si B13712332 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Cat. No.: B13712332
M. Wt: 369.23 g/mol
InChI Key: HKHMDHVTNUANPF-UHFFFAOYSA-N
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Description

5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole is a halogenated nitro-pyrazole derivative featuring a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. Its structure includes:

  • Nitro group at position 3, which enhances electrophilicity and stabilizes the aromatic ring through resonance.
  • SEM group at position 1, a sterically bulky protecting group that improves solubility in organic solvents and facilitates selective deprotection under mild acidic conditions .

This compound is primarily utilized in medicinal chemistry and materials science as an intermediate for synthesizing functionalized heterocycles. Its structural features make it a versatile scaffold for further derivatization.

Properties

Molecular Formula

C9H16IN3O3Si

Molecular Weight

369.23 g/mol

IUPAC Name

2-[(5-iodo-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H16IN3O3Si/c1-17(2,3)5-4-16-7-12-8(10)6-9(11-12)13(14)15/h6H,4-5,7H2,1-3H3

InChI Key

HKHMDHVTNUANPF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC(=N1)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Protection of the Pyrazole Nitrogen with SEM Group

Protection of the N-H group in pyrazoles is critical to prevent undesired side reactions during electrophilic substitution and metalation steps. The SEM protecting group (2-(trimethylsilyl)ethoxy methyl) is introduced via reaction of the free N-H pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions.

  • The SEM group is favored for its stability under a variety of conditions and can be removed under mild acidic or fluoride ion conditions.
  • This protection step is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Electrophilic Substitution: Nitration and Iodination

Nitration at the 3-Position
  • Nitration of the pyrazole ring is typically achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
  • The 3-position of the pyrazole ring is activated for electrophilic substitution due to the electron density distribution.
  • Careful control of temperature and stoichiometry is essential to avoid over-nitration or ring degradation.
Iodination at the 5-Position
  • Iodination is accomplished using iodine sources such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent.
  • The 5-position is selectively iodinated due to the directing effects of the nitro group and the SEM protection on the nitrogen.
  • The reaction is typically conducted in an organic solvent like dichloromethane at controlled temperatures to ensure regioselectivity.

Alternative Synthetic Routes and Cross-Coupling Considerations

  • Literature reports describe the use of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives as intermediates, where the N-H group is protected by ethoxyethyl (EtOEt) groups before iodination and further functionalization.
  • The SEM protection is an alternative to EtOEt, providing enhanced stability during cross-coupling reactions such as Sonogashira coupling.
  • The iodinated pyrazole derivatives are valuable for palladium-catalyzed cross-coupling reactions, enabling further diversification of the pyrazole scaffold.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Notes
N-H Protection 2-(Trimethylsilyl)ethoxymethyl chloride, base (NaH or K2CO3), DMF Formation of SEM-protected pyrazole
Nitration HNO3 or HNO3/H2SO4 mixture, low temperature Introduction of nitro group at 3-position
Iodination N-iodosuccinimide (NIS) or I2 + oxidant, CH2Cl2, controlled temp Selective iodination at 5-position
Purification Chromatography or recrystallization Isolation of pure 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Analysis of Preparation Methods

Advantages of SEM Protection

  • The SEM group offers excellent stability during harsh reaction conditions, including metalation and cross-coupling.
  • It is removable under mild conditions, allowing for subsequent functional group transformations.
  • Compared to other protecting groups such as ethoxyethyl (EtOEt), SEM provides better resistance to acidic or basic hydrolysis.

Cross-Coupling Compatibility

  • The iodinated and SEM-protected pyrazole is well-suited for palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings.
  • Protection of the nitrogen prevents catalyst poisoning and side reactions.
  • This synthetic intermediate enables the construction of complex heterocyclic architectures.

Research Findings and Literature Integration

  • Mazeikaite et al. (2014) demonstrated the synthesis of substituted 3-iodo-1H-pyrazole derivatives with N-protection using ethoxyethyl groups and their successful application in Sonogashira cross-coupling reactions, highlighting the importance of N-protection for reaction efficiency and selectivity.
  • The SEM protecting group is a widely accepted alternative to ethoxyethyl protection, offering enhanced stability and ease of removal, as supported by multiple synthetic protocols in heterocyclic chemistry.
  • ChemicalBook provides physicochemical data for 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, confirming its molecular formula (C9H16IN3O3Si) and molecular weight (369.23 g/mol), which aligns with the described synthetic intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole can undergo reduction to form amino derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to reveal the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.

    Hydrolysis: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: The corresponding hydroxyl derivative.

Scientific Research Applications

5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic uses.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues from the same synthetic family (see for structural context):

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Protecting Group Key Properties/Applications
5-Iodo-3-nitro-1-[[SEM]methyl]-1H-pyrazole Iodo (5), Nitro (3) SEM Cross-coupling precursor; stable under basic conditions
5-Bromo-6-azaindole-3-carbaldehyde Bromo (5), Azaindole core None Electrophilic aldehyde for nucleophilic additions
1-Boc-5-bromo-6-azaindole-3-carbaldehyde Bromo (5), Azaindole core Boc (tert-butoxycarbonyl) Enhanced stability for solid-phase synthesis
3-Nitro-1-[[SEM]methyl]-5-vinyl-1H-pyrazole Vinyl (5), Nitro (3) SEM Olefin metathesis substrate; photoactive applications

Key Comparisons

Halogen vs. Vinyl Substituents The iodo substituent in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to bromo or vinyl groups. The vinyl group in 3-Nitro-1-[[SEM]methyl]-5-vinyl-1H-pyrazole enables cycloaddition or polymerization reactions, which are less feasible with halogenated analogues.

Protecting Groups

  • SEM provides robust protection for pyrazole amines but can be cleaved selectively with acids (e.g., HCl), whereas Boc groups (in 1-Boc-5-bromo-6-azaindole-3-carbaldehyde) require stronger acidic conditions (e.g., TFA) for removal .

Nitro Group Effects The nitro group at position 3 in both the target compound and 3-Nitro-1-[[SEM]methyl]-5-vinyl-1H-pyrazole enhances electron-withdrawing effects, stabilizing the ring system and directing electrophilic substitution to the 5-position .

Q & A

Q. What are the recommended synthetic routes for 5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole, and how can purity be optimized?

The synthesis typically involves multi-step halogenation and protection/deprotection strategies. For iodinated pyrazoles, direct iodination using iodine monochloride (ICl) or electrophilic substitution under inert conditions is common . The trimethylsilyl (TMS) group is introduced via alkylation with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in anhydrous solvents like THF or DMF. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., iodine at C5, nitro at C3, SEM group at N1) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., C10_{10}H15_{15}IN3_3O3_3Si, expected [M+H]+^+: 396.9854) .
  • FT-IR : Peaks at ~1350 cm1^{-1} (NO2_2) and ~1250 cm1^{-1} (Si-C) confirm functional groups .

Q. What safety precautions are essential when handling this compound?

Iodinated pyrazoles may release iodine vapors under heat. The TMS group reacts with moisture, releasing flammable trimethylsilanol. Use inert atmospheres (N2_2/Ar), moisture-free solvents, and personal protective equipment (gloves, goggles). Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity compared to bromine or chlorine analogs?

Iodine’s larger atomic radius and lower electronegativity enhance nucleophilic aromatic substitution (NAS) rates. For example, in Suzuki-Miyaura couplings, iodine facilitates Pd-catalyzed cross-coupling at milder conditions (e.g., 50°C vs. 80°C for Br) . However, steric hindrance from the SEM group may offset this advantage. Comparative kinetic studies using HPLC or 19^{19}F NMR (for fluorinated analogs) are recommended to quantify reactivity differences .

Q. How can conflicting spectroscopic data (e.g., unexpected NOE effects or splitting patterns) be resolved?

Contradictions often arise from dynamic effects (e.g., rotational barriers in the SEM group). Use variable-temperature NMR to identify conformational exchange. For example, broadening of SEM-related peaks at low temperatures (-40°C) suggests restricted rotation. Computational modeling (DFT) can further validate spatial arrangements .

Q. What strategies optimize this compound’s stability in biological assays?

The nitro group is prone to reduction in cellular environments. Strategies include:

  • Prodrug design : Replace the nitro group with a protected amine (e.g., Boc or acetyl) .
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to shield reactive moieties .
  • Activity monitoring : Track degradation via LC-MS/MS and correlate with bioactivity loss .

Q. How do structural analogs (e.g., bromo/fluoro derivatives) compare in target binding studies?

A halogen scan (I vs. Br vs. F) reveals steric and electronic effects. For instance:

  • Bromine : Higher electronegativity may improve hydrogen bonding but reduce polar surface area.
  • Fluorine : Enhances metabolic stability but may weaken π-π stacking.
    Docking simulations (AutoDock Vina) and isothermal titration calorimetry (ITC) can quantify binding affinity differences .

Q. What methodologies address low yields in multi-component reactions involving this compound?

Low yields (<50%) may stem from competing side reactions (e.g., SEM group cleavage). Solutions include:

  • Catalyst screening : Use Cu(I)/ligand systems to accelerate cycloadditions .
  • Solvent optimization : Replace THF with DCE or toluene to reduce polarity-driven side reactions .
  • In situ monitoring : ReactIR or Raman spectroscopy to identify and quench intermediates .

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